molecular formula C24H21FN4O2 B11330093 5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11330093
M. Wt: 416.4 g/mol
InChI Key: KKAJAGCJQUSEBF-MDZDMXLPSA-N
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Description

5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The preparation begins with the formation of the piperazine ring, followed by the introduction of the fluorobenzoyl group. The oxazole ring is then constructed, and the final product is obtained through a series of purification steps. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as adjusting temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and oxazole groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other piperazine and oxazole derivatives, such as:

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(3-[4-(4-Fluorobenzoyl)piperazin-1-yl]propyl)-N-(2-furylmethyl)nicotinamide

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H21FN4O2/c1-17-5-7-18(8-6-17)9-10-22-27-21(16-26)24(31-22)29-13-11-28(12-14-29)23(30)19-3-2-4-20(25)15-19/h2-10,15H,11-14H2,1H3/b10-9+

InChI Key

KKAJAGCJQUSEBF-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N

Origin of Product

United States

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